6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
説明
特性
IUPAC Name |
6-cyclopropyl-2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19-6-5-18(17-3-4-17)20-22(19)13-15-7-9-21(10-8-15)12-16-2-1-11-24-14-16/h5-6,15-17H,1-4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARTEPABRAZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of inflammation and cancer. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure
The compound can be represented by the following structural formula:
This indicates the presence of cyclopropyl, piperidine, and pyridazinone moieties, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in inflammation and cell proliferation. Research has indicated that it may act as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response.
Biological Activity Overview
- Anti-inflammatory Properties : The compound has shown promising results in inhibiting NLRP3 inflammasome activation, which is linked to various inflammatory diseases. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound .
- Antitumor Activity : Preliminary studies suggest that 6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one may exhibit cytotoxic effects against certain cancer cell lines. In particular, it has been tested against multiple myeloma cells, showing potential as a therapeutic agent .
Case Study 1: Inhibition of NLRP3 Inflammasome
A study investigated the effects of the compound on macrophages activated by lipopolysaccharides (LPS). Results indicated that treatment with the compound significantly decreased IL-1β secretion compared to controls. This suggests a strong anti-inflammatory effect mediated through NLRP3 inhibition.
Case Study 2: Anticancer Activity
In a recent study involving human multiple myeloma cell lines, the compound exhibited an IC50 value indicating effective cytotoxicity at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase .
Data Table: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry
6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one serves as a lead compound in drug discovery efforts. Its unique structural features allow for the modulation of biological targets, making it a candidate for developing new therapeutic agents.
Pharmacological Studies
The compound is utilized in pharmacological research to investigate its effects on various biological systems. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in critical signaling pathways.
Organic Synthesis
In organic synthesis, this compound can act as an intermediate in the preparation of more complex molecules. Its versatile structure allows chemists to modify it for various synthetic applications.
Computational Chemistry
Computational methods such as molecular docking simulations are employed to predict the interaction of this compound with biological targets. These simulations help elucidate its binding affinities and potential efficacy in therapeutic contexts.
Inhibition of Protein Kinases
Research has indicated that compounds structurally similar to 6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one may inhibit protein kinases by binding to their active sites. This inhibition can disrupt cellular signaling pathways critical for tumor growth and survival.
Neuropharmacology
Studies focusing on neuropharmacological applications have shown that this compound could modulate neurotransmitter systems, potentially offering new avenues for treating neurological disorders such as depression or anxiety.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the piperidine-oxane-dihydropyridazinone scaffold in this compound?
- Methodological Answer : Multi-step synthesis is typically required, starting with functionalization of the piperidine ring. Key steps include:
- Oxane (tetrahydropyran) attachment : Use nucleophilic substitution or reductive amination to introduce the oxan-3-ylmethyl group to the piperidine nitrogen .
- Cyclopropane introduction : Employ cyclopropanation reagents (e.g., Simmons-Smith conditions) or cross-coupling reactions with cyclopropyl boronic acids .
- Dihydropyridazinone formation : Utilize cyclocondensation of hydrazines with diketones or β-keto esters under reflux in aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate intermediates.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the piperidine-oxane linkage and cyclopropyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogenated impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and identifies byproducts from incomplete cyclization .
Q. How can reaction conditions be optimized for introducing the oxan-3-ylmethyl group to the piperidine ring?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .
- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions involving oxane derivatives .
Advanced Research Questions
Q. How can structural modifications to the oxane or cyclopropyl moieties improve target selectivity in enzyme inhibition assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies :
- Replace oxane with morpholine or azepane to assess ring size effects on binding .
- Introduce electron-withdrawing groups (e.g., -F) to the cyclopropyl ring to modulate electron density at the dihydropyridazinone core .
- Biological assays : Pair with molecular docking to correlate substituent effects with IC50 values .
Q. What computational approaches are effective in predicting the compound’s binding affinity for neurological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with dopamine receptors or monoamine oxidases using force fields (e.g., CHARMM) to assess binding stability .
- Quantum Mechanical (QM) Calculations : Evaluate charge distribution at the dihydropyridazinone oxygen to predict hydrogen-bonding potential .
- Pharmacophore Modeling : Map essential features (e.g., hydrophobic cyclopropyl, hydrogen-bond acceptors) for virtual screening of analogs .
Q. How should researchers address contradictions in bioactivity data across in vitro and in vivo studies?
- Methodological Answer :
- Purity reassessment : Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC-MS .
- Metabolite profiling : Identify active/inactive metabolites via liver microsome assays to explain discrepancies in efficacy .
- Dosage calibration : Adjust in vivo doses based on pharmacokinetic parameters (e.g., bioavailability, half-life) derived from LC-MS/MS plasma analysis .
Q. What strategies mitigate side reactions during dihydropyridazinone cyclization?
- Methodological Answer :
- Protecting groups : Temporarily protect the piperidine nitrogen with Boc groups to prevent undesired alkylation .
- Catalytic additives : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization while minimizing polymerization .
- Real-time monitoring : Employ in-situ IR spectroscopy to track carbonyl intermediate formation .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
